({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide
Overview
Description
({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C9H10BrF3N2S and a molecular weight of 315.16 g/mol . This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea under basic conditions to form the corresponding isothiouronium salt. This intermediate is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The sulfanyl group can form covalent bonds with nucleophilic residues, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide: Unique due to the presence of both trifluoromethyl and sulfanyl groups.
2-(3-(Trifluoromethyl)benzyl)isothiouronium Bromide: Similar structure but different functional groups.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-2-6(4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQAUSOEQBDGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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